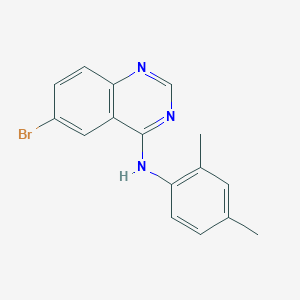
6-bromo-N-(2,4-dimethylphenyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(2,4-dimethylphenyl)-4-quinazolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery. The compound is a member of the quinazoline family, which has been extensively studied for its therapeutic properties. In
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(2,4-dimethylphenyl)-4-quinazolinamine is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-(2,4-dimethylphenyl)-4-quinazolinamine has a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as protein kinase B and cyclin-dependent kinase 4, which are involved in cell growth and proliferation. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death. The anti-inflammatory properties of the compound are also thought to be due to its ability to inhibit the production of certain inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-bromo-N-(2,4-dimethylphenyl)-4-quinazolinamine in lab experiments is its potential as a therapeutic agent. The compound has shown promising results in inhibiting the growth of cancer cells and has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using the compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
The potential applications of 6-bromo-N-(2,4-dimethylphenyl)-4-quinazolinamine are vast, and there are many possible future directions for research. Some possible areas of study include:
1. Further exploration of the compound's mechanism of action, particularly with regard to its anti-cancer and anti-inflammatory properties.
2. Investigation of the compound's efficacy in preclinical models of cancer and inflammatory diseases.
3. Development of new formulations of the compound that improve its solubility and bioavailability.
4. Exploration of the compound's potential as a lead compound for the development of new drugs.
5. Investigation of the compound's potential in combination with other anti-cancer or anti-inflammatory agents.
6. Investigation of the compound's potential as a diagnostic tool for cancer.
Métodos De Síntesis
The synthesis of 6-bromo-N-(2,4-dimethylphenyl)-4-quinazolinamine involves the reaction between 2,4-dimethylaniline and 6-bromo-4-chloroquinazoline in the presence of a base. The reaction takes place in a solvent, typically dimethylformamide, and is carried out at an elevated temperature. The resulting product is then purified through column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
6-bromo-N-(2,4-dimethylphenyl)-4-quinazolinamine has been studied for its potential application as a therapeutic agent. The compound has shown promising results in inhibiting the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
6-bromo-N-(2,4-dimethylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-10-3-5-14(11(2)7-10)20-16-13-8-12(17)4-6-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBXFKMNBXKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

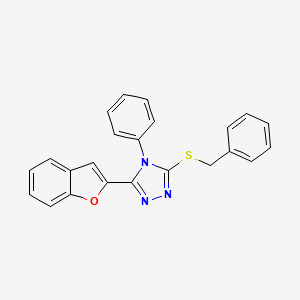

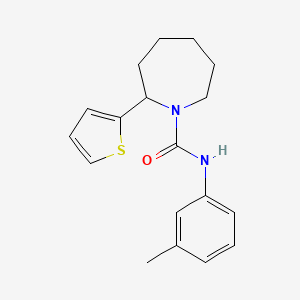
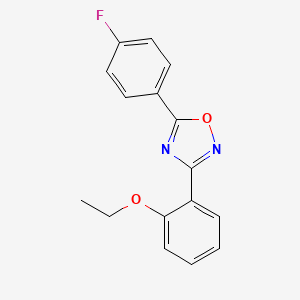
![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4980965.png)
![4-[(4-methylphenyl)sulfonyl]-2-butyn-1-yl 4-nitrobenzoate](/img/structure/B4980967.png)
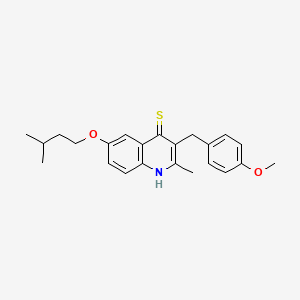
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B4980975.png)

![4-[4-(1-naphthyl)-1,3-thiazol-2-yl]morpholine hydrochloride](/img/structure/B4980986.png)
![N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)methanesulfonamide](/img/structure/B4980988.png)


![3,3-dimethyl-10-pentanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4981015.png)